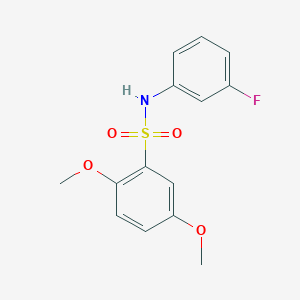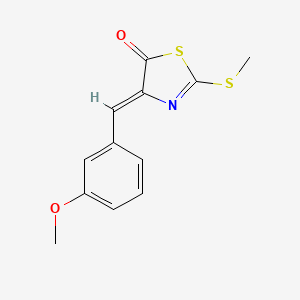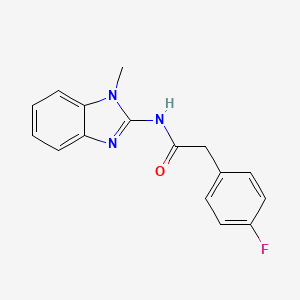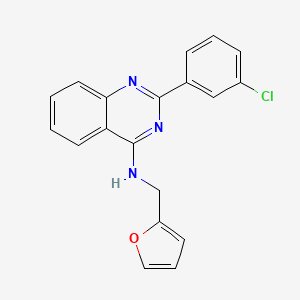
2-(3-chlorophenyl)-N-(2-furylmethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives often involves condensation reactions between N-acyl anthranilic acids and primary aromatic amines, utilizing reagents such as phosphorus trichloride in dry toluene to yield compounds with potential antibacterial, antifungal, and fishtoxic properties (Seshavataram & Subba Rao, 1977). Another approach includes cyclization and etheration processes that lead to the synthesis of 4-(3-Chlorophenylamino)-6-methoxy quinazoline derivatives with significant yields, further characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis (Yan, Huang, & Zhang, 2013).
Molecular Structure Analysis
Molecular structure and spectroscopic characterization of chlorophenyl quinazoline derivatives have been comprehensively studied using DFT and TD-DFT/PCM calculations. These studies include optimized molecular structures, vibrational wavenumbers, and electronic properties, providing insights into the molecules' stability and reactivity (Wazzan, Al-Qurashi, & Faidallah, 2016). Theoretical and experimental analyses help in understanding the compounds' molecular geometries, charge distributions, and NLO properties, essential for predicting biological activity and designing new molecules with desired properties.
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions, including hydrogen bonding and pi-stacking interactions, influencing their physical and chemical properties. Studies have shown that specific chlorophenyl quinazolinamines can form hydrogen-bonded dimers or chains through π–π stacking interactions, affecting their solubility, stability, and reactivity (Low et al., 2004). These interactions are crucial for the compounds' biological activities and their interaction with biological targets.
Physical Properties Analysis
The physical properties of chlorophenyl quinazolinamines, including their crystal structure and vibrational spectra, have been studied to understand better their stability and interactions with biological molecules. For instance, the crystal structure analysis of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one revealed that the quinazoline unit is essentially planar, and molecules are linked by intermolecular C—H⋯N and C—H⋯O hydrogen bonds, forming infinite chains (Castillo et al., 2012).
Chemical Properties Analysis
The chemical properties of chlorophenyl quinazolinamines, such as their reactivity and interaction with various biological targets, have been explored through synthetic and computational studies. The design and synthesis of novel compounds in this class have led to the discovery of molecules with significant H1-antihistaminic activity, providing a foundation for developing new therapeutic agents (Alagarsamy & Parthiban, 2012).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-14-6-3-5-13(11-14)18-22-17-9-2-1-8-16(17)19(23-18)21-12-15-7-4-10-24-15/h1-11H,12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSHKXFBJLRJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

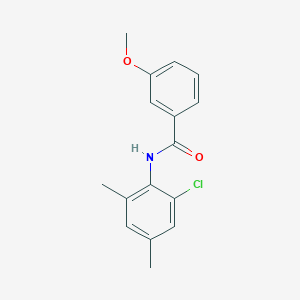
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[2-(2-ethylphenoxy)ethyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5662626.png)
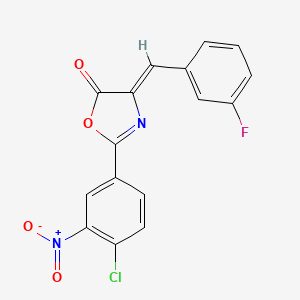
![8-[3-(1-methoxyethyl)phenyl]quinolin-4-amine](/img/structure/B5662639.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate](/img/structure/B5662651.png)
![3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5662658.png)
![ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5662663.png)
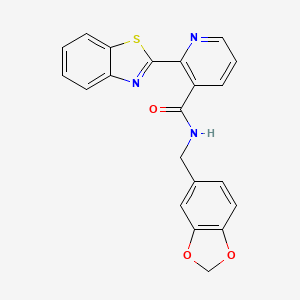
![1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5662697.png)
![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)

